molecular formula C21H23N5O2 B2761430 1-Methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one CAS No. 2415622-49-8

1-Methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one

Cat. No. B2761430
CAS RN: 2415622-49-8
M. Wt: 377.448
InChI Key: OAIQMCZPWWFFPH-UHFFFAOYSA-N
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Description

1-Methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as MPP and has shown potential in various research areas. In

Mechanism of Action

The mechanism of action of 1-Methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one is not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and receptors in the brain. This compound has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. This compound has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one in lab experiments include its potential therapeutic effects and its ability to modulate various biochemical pathways. However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, the synthesis of this compound is a multistep process that requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 1-Methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one. One direction is to further investigate its therapeutic potential in the treatment of neurological disorders. Another direction is to explore its potential in the development of new drugs for the treatment of cancer. Additionally, future research could focus on understanding the mechanism of action of this compound and identifying its molecular targets. Finally, future research could explore the synthesis of analogs of this compound to improve its therapeutic potential.

Synthesis Methods

The synthesis of 1-Methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one involves several steps. The first step is the synthesis of 6-phenylpyrimidin-4-ylmethanol, which is then converted to the corresponding mesylate. The mesylate is then reacted with 1-methyl-3-piperidin-1-ylpyrazin-2-one to yield this compound. The synthesis of this compound is a multistep process that requires expertise in organic chemistry.

Scientific Research Applications

1-Methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one has shown potential in various scientific research areas. It has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also shown potential in the treatment of various neurological disorders.

properties

IUPAC Name

1-methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25-12-9-22-20(21(25)27)26-10-7-16(8-11-26)14-28-19-13-18(23-15-24-19)17-5-3-2-4-6-17/h2-6,9,12-13,15-16H,7-8,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIQMCZPWWFFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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